1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-27(25,26)22-9-7-15(8-10-22)18(24)21-11-16(12-21)23-13-17(19-20-23)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESBHLYIYDVGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The triazole ring is then synthesized through a cycloaddition reaction, and finally, the azetidine ring is incorporated. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, polo-like kinase 1 (Plk1) inhibitors have been explored for their ability to disrupt mitotic processes in cancer cells . The incorporation of the triazole moiety in 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine may enhance its effectiveness as an anticancer agent.
Neurological Disorders
The piperidine derivatives are known to modulate neurotransmitter systems. For example, similar compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to influence dopamine neurotransmission . The presence of the methanesulfonyl group may further enhance the compound's bioavailability and therapeutic efficacy.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated significant inhibition of Plk1 activity, leading to reduced proliferation of cancer cell lines. The derivatives were evaluated using cell viability assays, and results indicated that compounds similar to this compound showed promising anticancer effects with IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotective agents, piperidine derivatives were tested for their ability to protect neuronal cells from oxidative stress. The study revealed that these compounds could significantly reduce cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its combination of methanesulfonyl, azetidine, and triazole moieties. Below is a comparative analysis with structurally related analogs:
*Molecular weights estimated from formulas in evidence.
Key Structural Insights :
- The methanesulfonyl group in the target compound distinguishes it from benzyl or pyrazole-substituted analogs, likely enhancing aqueous solubility and metabolic stability .
- Triazole vs. Pyrazole : Triazole’s dual hydrogen-bonding capability may offer stronger interactions with biological targets compared to pyrazole .
Yield and Purification :
- reports an 88% yield for triazole-oxepane synthesis, suggesting efficient triazole formation .
- Semipreparative HPLC () or silica gel chromatography () are common purification methods for such compounds .
Functional Comparison
While biological data for the target compound are unavailable, insights can be inferred from analogs:
- P2Y14 Receptor Antagonism : ’s biphenyl-triazole derivative exhibits receptor antagonism, highlighting the triazole’s role in target engagement .
- Solubility and Bioavailability : The methanesulfonyl group in the target compound may improve pharmacokinetic properties compared to benzyl or furan-containing analogs .
- Conformational Effects : The azetidine ring’s rigidity could reduce off-target interactions relative to flexible oxepane or ethyl-linked systems .
Biological Activity
1-Methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound features a piperidine core substituted with a methanesulfonyl group and a triazole moiety, which is known for its diverse biological activities. The presence of the triazole ring is particularly significant as it is associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole and triazole have shown notable antibacterial activity against both gram-negative and gram-positive bacteria. In particular, studies have demonstrated that compounds similar to this compound possess effective inhibition against Escherichia coli and Staphylococcus aureus .
| Compound Type | Activity Against Gram-Negative | Activity Against Gram-Positive |
|---|---|---|
| Triazole Derivatives | High (e.g., E. coli) | Moderate (e.g., S. aureus) |
| Piperidine Derivatives | Variable | High |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating neurodegenerative diseases and managing urea-related disorders . The methanesulfonyl group is known for enhancing binding affinity to target enzymes.
Study 1: Antibacterial Properties
A study conducted on various piperidine derivatives indicated that those with triazole substitutions exhibited enhanced antibacterial activity. The study utilized disk diffusion methods to assess the effectiveness of the compounds against several bacterial strains. The results showed significant inhibition zones for the tested compound, comparable to standard antibiotics .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of similar triazole-containing compounds. The study revealed that these compounds could effectively inhibit AChE activity in vitro, making them potential candidates for further development as therapeutic agents for Alzheimer's disease .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Demonstrated significant activity against both gram-negative and gram-positive bacteria.
- Enzyme Inhibition : Effective in inhibiting AChE and urease enzymes.
- Pharmacological Potential : Exhibits promise as a lead compound for developing new therapeutic agents targeting bacterial infections and neurodegenerative diseases.
Q & A
What are the optimized synthetic routes for 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,3-triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, phenylacetylene reacts with an azide precursor in THF/acetone under reflux with CuI (10 mol%) to form the triazole ring . Subsequent steps include azetidine ring functionalization and piperidine coupling via carbonylative reactions. Methanesulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., pyridine or EtN). Key considerations:
- Solvent polarity : THF/acetone (5:1) optimizes CuAAC efficiency .
- Temperature : Reflux (24–48 hours) ensures complete triazole formation .
- Catalyst loading : 10 mol% CuI minimizes side reactions .
- Workup : Chromatographic purification (silica gel) isolates intermediates, monitored via TLC .
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselective triazole formation and azetidine-piperidine connectivity. Aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group signals (δ 3.1–3.3 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
- HPLC : Purity >95% is achievable with reversed-phase C18 columns and acetonitrile/water gradients .
How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?
Answer:
Advanced methodologies include:
- QSAR Modeling : Predicts absorption, distribution, and toxicity using software like ADMET Predictor™. Molecular descriptors (e.g., logP, topological polar surface area) correlate with membrane permeability .
- In Vitro Assays :
- Caco-2 cells : Measure intestinal absorption.
- Microsomal stability : Assess hepatic metabolism using cytochrome P450 enzymes .
- Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions .
- In Vivo Studies : Rodent models evaluate bioavailability and half-life, with LC-MS/MS for quantification .
What strategies are recommended for assessing the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on triazole and sulfonyl groups interacting with catalytic pockets (e.g., kinase ATP-binding sites) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time .
- Enzyme Inhibition Assays : Measure IC values via fluorescence-based or colorimetric substrates (e.g., NADH depletion for oxidoreductases) .
- Cellular Assays : Reporter gene systems (e.g., luciferase) validate target modulation in live cells .
How can contradictions in reported biological activity data for structurally similar compounds be resolved?
Answer:
- Comparative QSAR Analysis : Re-evaluate datasets (e.g., 43 phenyl piperidine derivatives ) to identify outlier compounds. Adjust descriptors (e.g., steric vs. electronic effects) to refine models .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural Elucidation : Confirm regiochemistry (1,4- vs. 1,5-triazole isomers) via X-ray crystallography, as misassignment can skew activity data .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .
What are the critical considerations for scaling up synthesis while maintaining reproducibility?
Answer:
- Catalyst Recycling : CuI can be recovered via aqueous workup to reduce costs and waste .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for azetidine coupling steps, reducing side products .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time .
- Quality Control : Implement ICP-MS to detect residual metal catalysts (e.g., Cu <10 ppm) .
How can molecular modifications enhance the compound’s selectivity for a specific biological target?
Answer:
- Bioisosteric Replacement : Substitute the methanesulfonyl group with trifluoromethanesulfonyl to enhance lipophilicity and target engagement .
- Azetidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CN) to stabilize transition states during enzyme inhibition .
- Piperidine Substituents : Methyl groups at C3/C5 positions reduce conformational flexibility, improving binding affinity .
What computational tools are most effective for predicting off-target interactions?
Answer:
- PharmaDB and ChEMBL : Screen against 2,000+ targets using similarity search algorithms .
- SwissTargetPrediction : Prioritize kinases and GPCRs based on structural motifs .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify promiscuous interactions .
How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
- Light/Heat Stress : Accelerated stability testing (40°C/75% RH, 1 month) predicts shelf-life .
- Plasma Stability : Incubate in human plasma (37°C, 4 hours) and quantify intact compound via HPLC .
What are the best practices for data sharing and collaboration in studies involving this compound?
Answer:
- FAIR Principles : Ensure data is Findable (e.g., PubChem CID), Accessible (open-access repositories), Interoperable (SMILES/InChI formats), and Reusable (detailed protocols) .
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track synthetic steps and analytical data .
- Preprint Servers : Share preliminary findings on bioRxiv or ChemRxiv to solicit feedback pre-publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
